molecular formula C9H12O5 B3039520 dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate CAS No. 115794-30-4

dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate

Cat. No.: B3039520
CAS No.: 115794-30-4
M. Wt: 200.19 g/mol
InChI Key: GMKJWKXCHOWVDN-BQBZGAKWSA-N
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Description

Dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate is a useful research compound. Its molecular formula is C9H12O5 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate is a chemical compound characterized by its unique cyclopentane structure, which features two carboxylic acid ester groups and a ketone group. This compound has garnered attention for its potential biological activities, making it a subject of interest in various fields of research.

  • Molecular Formula : C₉H₁₂O₅
  • Molecular Weight : 200.19 g/mol
  • CAS Number : 6453-07-2

The compound is synthesized through methods such as the reaction of cyclopentanone with dimethyl oxalate in the presence of a base like sodium ethoxide. This synthesis can be optimized for industrial production to ensure high yields and purity .

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological targets. The ketone and ester functionalities enable participation in biochemical reactions that can lead to enzyme inhibition or modulation of metabolic pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to energy metabolism and biosynthesis.
  • Neurotrophic Effects : Preliminary studies suggest that compounds with similar structures have exhibited neurotrophic activities, enhancing neurite outgrowth in neuronal cultures . This suggests potential applications in neurobiology and regenerative medicine.

Case Studies and Research Findings

  • Neurotrophic Activity :
    • A study demonstrated that certain derivatives of cyclopentane compounds can enhance neurite outgrowth in rat cortical neurons. This effect was observed at concentrations as low as 0.1 mmol/L, indicating a significant neurotrophic potential .
  • Enzyme Modulation :
    • Investigations into the inhibition of cholinesterases by similar compounds have shown that modifications in structure can lead to varying degrees of inhibition. The implications for cognitive enhancement and neuroprotection are notable .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeKey Biological Activity
Dimethyl 4-Oxocyclopentane-1,2-dicarboxylateCyclopentane with two estersEnzyme inhibition
4-Oxocyclopentane-1,2-dicarboxylic acidCyclopentane without estersLimited bioactivity
Dimethyl cyclopentane-1,2-dicarboxylateCyclopentane with estersModerate enzyme modulation

Properties

IUPAC Name

dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKJWKXCHOWVDN-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC(=O)C[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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